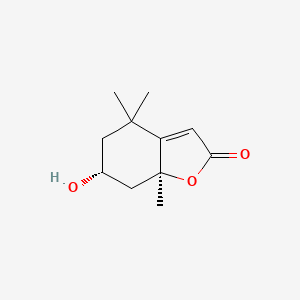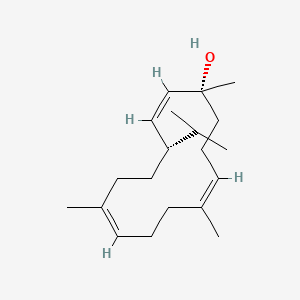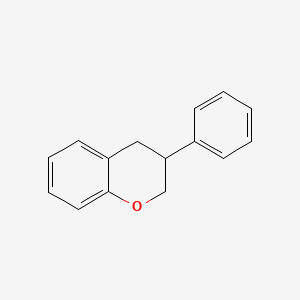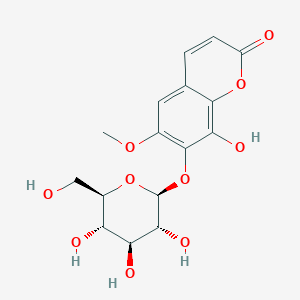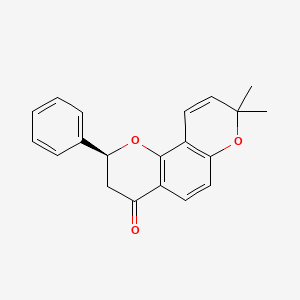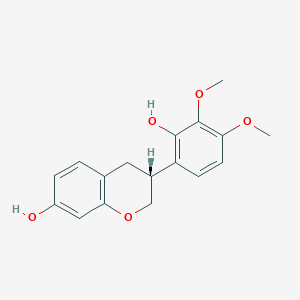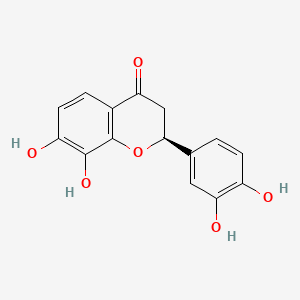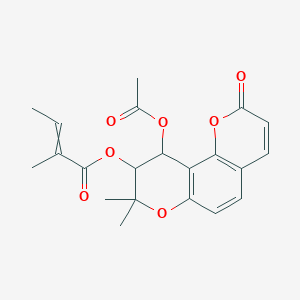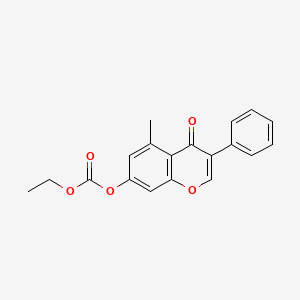
7-Hydroxy-5-methyl isoflavone ethyl carbonate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic compound belonging to the isoflavone class of flavonoids. Isoflavones are naturally occurring compounds found in various plants, particularly in soybeans. They are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The ethyl carbonate ester derivative of 7-Hydroxy-5-methyl isoflavone is designed to enhance its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester typically involves the following steps:
Starting Material: The synthesis begins with 7-Hydroxy-5-methyl isoflavone.
Esterification: The hydroxyl group at the 7th position of the isoflavone is reacted with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction forms the ethyl carbonate ester derivative.
The reaction conditions generally include:
Temperature: Room temperature to 50°C.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Time: 2-4 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methyl isoflavone ethyl carbonate ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-Hydroxy-5-methyl isoflavone and ethanol.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 7-Hydroxy-5-methyl isoflavone and ethanol.
Oxidation: Quinone derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted isoflavone derivatives.
Scientific Research Applications
7-Hydroxy-5-methyl isoflavone ethyl carbonate ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its potential effects on cellular processes, including antioxidant and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and bone health-promoting properties.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Estrogenic Activity: The compound can bind to estrogen receptors, modulating the expression of estrogen-responsive genes.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar antioxidant and estrogenic activities.
Daidzein: Isoflavone with anti-inflammatory and anti-cancer properties.
Biochanin A: Isoflavone with potential bone health benefits.
Uniqueness
7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is unique due to its enhanced stability and bioavailability compared to its parent compound, 7-Hydroxy-5-methyl isoflavone. The ethyl carbonate ester modification improves its pharmacokinetic properties, making it more effective in various applications.
Properties
IUPAC Name |
ethyl (5-methyl-4-oxo-3-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-22-19(21)24-14-9-12(2)17-16(10-14)23-11-15(18(17)20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRESJPZSFNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C(=C1)C)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)

